![molecular formula C10H8F3NO4 B2524149 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid CAS No. 241132-65-0](/img/structure/B2524149.png)
3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid
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Description
3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid is a chemical compound with the molecular formula C10H8F3NO4 . It is also known as 2-Hydroxy-3-oxo-3-(4-(trifluoromethyl)anilino)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid consists of 10 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 263.170 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Compounds containing the CF3O group, like “3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid”, can be used as reagents in trifluoromethoxylation reactions . These reactions are important in the synthesis of other CF3O-containing compounds .
Pharmaceutical Applications
Trifluoromethyl (TFM, -CF3)-group-containing compounds have been approved by the FDA for various therapeutic uses . While “3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid” itself may not be an FDA-approved drug, it could potentially be used in the synthesis of such drugs .
Synthesis of Other Compounds
“3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid” could potentially be used as a starting material or intermediate in the synthesis of other compounds . For example, it could be reacted with other reagents to produce new compounds with different properties .
properties
IUPAC Name |
3-oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)18-7-3-1-6(2-4-7)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYWGZVJPQGZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid |
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